molecular formula C7H4ClN3O B183394 Benzoyl azide, 4-chloro- CAS No. 21368-28-5

Benzoyl azide, 4-chloro-

Cat. No. B183394
CAS RN: 21368-28-5
M. Wt: 181.58 g/mol
InChI Key: BKVXLJAGUKAXTN-UHFFFAOYSA-N
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Description

Benzoyl azide, 4-chloro- is a chemical compound that belongs to the class of azides. Azides are compounds that contain a nitrogen atom attached to three alkyl or aryl groups. Benzoyl azide, 4-chloro- is used in various scientific research applications, including organic synthesis, material science, and biochemistry.

Mechanism Of Action

The mechanism of action of benzoyl azide, 4-chloro- is based on its ability to undergo a photochemical reaction upon exposure to UV light. The reaction results in the formation of highly reactive nitrene intermediates, which can react with various functional groups, including C-H bonds, C-C bonds, and C-N bonds. The reactivity of the nitrene intermediates makes benzoyl azide, 4-chloro- a useful reagent for various chemical reactions.

Biochemical And Physiological Effects

Benzoyl azide, 4-chloro- has no known biochemical or physiological effects. The compound is not used as a drug, and there is no information available on its toxicity or pharmacokinetics.

Advantages And Limitations For Lab Experiments

Benzoyl azide, 4-chloro- has several advantages for lab experiments. The compound is readily available, and its synthesis is well-established. Benzoyl azide, 4-chloro- is also a versatile reagent that can be used in various chemical reactions. However, benzoyl azide, 4-chloro- has some limitations. The compound is highly reactive and can be hazardous if not handled properly. Benzoyl azide, 4-chloro- is also sensitive to light and must be stored in a dark place.

Future Directions

There are several future directions for the use of benzoyl azide, 4-chloro-. One potential application is in the development of new photoaffinity labeling techniques for the identification of protein-protein interactions. Another potential application is in the preparation of new polymeric materials with improved properties. Further research is also needed to explore the potential use of benzoyl azide, 4-chloro- in organic synthesis and material science.
Conclusion:
Benzoyl azide, 4-chloro- is a useful compound for various scientific research applications. Its synthesis is well-established, and the compound is readily available. Benzoyl azide, 4-chloro- is a versatile reagent that can be used in various chemical reactions. However, the compound is highly reactive and can be hazardous if not handled properly. Further research is needed to explore the potential use of benzoyl azide, 4-chloro- in organic synthesis, material science, and biochemistry.

Synthesis Methods

The synthesis of benzoyl azide, 4-chloro- is a multi-step process that involves the reaction of benzoyl chloride with sodium azide in the presence of a copper catalyst. The reaction produces benzoyl azide, which is then chlorinated using thionyl chloride to obtain benzoyl azide, 4-chloro-. The synthesis of benzoyl azide, 4-chloro- is a well-established process, and the compound is readily available for scientific research purposes.

Scientific Research Applications

Benzoyl azide, 4-chloro- is used in various scientific research applications, including organic synthesis, material science, and biochemistry. In organic synthesis, benzoyl azide, 4-chloro- is used as a reagent for the preparation of various compounds, including carboxylic acids, amides, and esters. In material science, benzoyl azide, 4-chloro- is used as a cross-linking agent for the preparation of polymeric materials. In biochemistry, benzoyl azide, 4-chloro- is used as a photoaffinity label for the identification of protein-protein interactions.

properties

IUPAC Name

4-chlorobenzoyl azide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-3-1-5(2-4-6)7(12)10-11-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVXLJAGUKAXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=[N+]=[N-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446014
Record name Benzoyl azide, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl azide, 4-chloro-

CAS RN

21368-28-5
Record name Benzoyl azide, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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